(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c14-9-6-15-13(16-7-9)20-10-2-1-5-18(8-10)12(19)11-3-4-17-21-11/h3-4,6-7,10H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOFNFHUNYAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine moiety, and the attachment of the isoxazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Overview
The compound features a complex structure comprising:
- 5-Fluoropyrimidine moiety : This component is known for its influence on the compound's reactivity and biological interactions.
- Piperidine ring : A common structural element in various pharmacologically active compounds.
- Isoxazole group : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Fluorination | Selectfluor, NFSI |
| 2 | Coupling | Piperidine, K2CO3 |
| 3 | Cyclization | Various cyclizing agents |
Biological Activities
The compound exhibits promising biological activities that have been explored in various studies:
Anticancer Activity
Research indicates that derivatives of compounds with similar structures often demonstrate anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that related piperidine derivatives can inhibit cancer cell proliferation through targeted action on kinase pathways .
Antimicrobial Properties
The presence of the fluorinated pyrimidine moiety enhances the compound's potential as an antimicrobial agent. Preliminary assays have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
Anti-inflammatory Effects
Compounds featuring isoxazole rings are known for their anti-inflammatory properties. Molecular docking studies suggest that (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone may inhibit cyclooxygenase enzymes, which are critical targets in inflammation pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Anticancer Evaluation
A study conducted by Prabhakar et al. highlighted the synthesis of similar piperidine derivatives and their evaluation against various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer models .
Case Study 2: Antimicrobial Testing
In a recent publication, researchers synthesized several derivatives and tested them against common bacterial strains using disc diffusion methods. The findings revealed that certain derivatives exhibited strong antibacterial activity, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism by which (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural motifs and inferred properties:
Structural Analogues from Patent Literature ()
The European Patent Application (2022) lists compounds with piperidin-1-yl methanone cores but differing substituents:
- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone: Key Differences: Replaces the 5-fluoropyrimidin-2-yloxy group with a fused imidazo-pyrrolo-pyrazine system. The difluorocyclobutyl group may confer distinct steric and electronic effects compared to the isoxazole moiety. Inferred Properties: The fused heteroaromatic system likely enhances binding to kinases or nucleic acid targets, while fluorine atoms improve metabolic stability .
- Fluorine atoms may reduce oxidative metabolism.
Pharmacologically Active Isoxazole Derivatives ()
Pharmint (2023) lists compounds like (5-Fluoro-2-hydroxyphenyl)(4-fluorophenyl)methanone, which shares fluorinated aromatic systems but lacks the piperidine-pyrimidine scaffold.
- Key Contrast : The absence of a piperidine linker and pyrimidine ring limits direct comparison. However, fluorinated aryl groups in both compounds suggest shared strategies for enhancing bioavailability and target affinity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights: The target compound’s fluoropyrimidine and isoxazole groups may synergize to improve target selectivity compared to non-fluorinated analogs.
- Metabolic Stability : Fluorine atoms in both the pyrimidine and cyclobutyl/difluoropiperidine analogs () suggest a common strategy to reduce CYP450-mediated degradation.
- Gaps in Evidence: No direct pharmacological data (e.g., IC50, bioavailability) for the target compound are available in the provided sources. Comparisons rely on structural extrapolation.
Biological Activity
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes:
- A 5-fluoropyrimidine moiety, which is known for its biological activity.
- A piperidine ring , enhancing pharmacological properties.
- An isoxazole component, contributing to its unique chemical behavior.
This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The fluoropyrimidine moiety can inhibit nucleic acid synthesis by interfering with enzymes involved in DNA/RNA replication. This is particularly relevant in cancer therapy, where such inhibition can lead to reduced cell proliferation.
- Receptor Binding : The piperidine ring may enhance the compound's binding affinity to specific receptors, potentially modulating signaling pathways associated with cell growth and survival.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Phenyl-4-quinolone | PC-3 (Prostate) | 0.85 | G2/M arrest, apoptosis |
| 2-(4-Fluorophenyl)-4-pyrimidinone | HepG2 (Liver) | 1.81 | Inhibition of tubulin polymerization |
| N-(2-(3-(5-fluoropyrimidin-2-yloxy)piperidin)) | A549 (Lung) | 0.90 | Disruption of microtubule dynamics |
These findings suggest that similar compounds exhibit significant anticancer activity through various mechanisms, including cell cycle arrest and apoptosis induction .
Other Therapeutic Applications
Beyond oncology, compounds with structural similarities to this compound have been investigated for their potential in treating infectious diseases and inflammatory conditions:
- Antimicrobial Activity : Studies indicate that derivatives can exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in preclinical models.
Case Studies and Research Findings
A notable study explored the effects of a structurally related compound on various cancer cell lines, revealing that modifications in the fluoropyrimidine structure significantly impacted the IC50 values and overall efficacy against different cancer types. The study concluded that targeted modifications could enhance therapeutic outcomes .
Another investigation into the pharmacokinetics and bioavailability of similar compounds demonstrated favorable absorption characteristics, suggesting that these compounds could be viable candidates for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
